1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene is a highly chlorinated organic compound. It belongs to the class of halogenated organic compounds and conjugated dienes. This compound is known for its high toxicity and potential use in the synthesis of insecticides such as isodrin and endrin .
Preparation Methods
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the condensation of hexachlorocyclopentadiene with acetylene under pressure . This method involves the reaction of hexachlorocyclopentadiene with acetylene to form the desired product. The reaction conditions typically include elevated pressure and controlled temperature to ensure the formation of the compound.
Chemical Reactions Analysis
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce less chlorinated compounds.
Scientific Research Applications
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of insecticides such as isodrin and endrin.
Biology: The compound’s high toxicity makes it a subject of study in toxicology and environmental science.
Medicine: Research is conducted to understand its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with biological molecules. The compound’s high chlorine content allows it to disrupt cellular processes by binding to proteins and enzymes, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular respiration and other vital functions .
Comparison with Similar Compounds
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds such as:
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has one less chlorine atom and is also used in the synthesis of insecticides.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a different functional group and is used in different chemical reactions. The uniqueness of this compound lies in its high chlorine content and its specific applications in the synthesis of insecticides.
Properties
CAS No. |
20524-59-8 |
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Molecular Formula |
C7HCl7 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7HCl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h1H |
InChI Key |
NSLUNJDAHOVMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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